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Demecolcine-d6

Cat. No.: B602612
CAS No.: 1217602-04-4
M. Wt: 377.46
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Description

Overview of Demecolcine-d6 as a Deuterated Analog for Scientific Inquiry

This compound is a synthetic, deuterated analog of demecolcine (B1670233), a naturally occurring alkaloid found in the autumn crocus plant (Colchicum autumnale). ontosight.ai Specifically, it is N-desacetyl-N-methylcolchicine with six deuterium (B1214612) atoms incorporated into its structure. biozol.dechembk.com The replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, is a key feature that makes this compound a valuable tool in scientific research. ontosight.aiwikipedia.org

This isotopic substitution results in a molecule with a higher mass than its non-deuterated counterpart, a property that is readily detectable by mass spectrometry. chembk.com This allows this compound to be used as an internal standard in quantitative analyses, providing a reference point for accurately measuring the concentration of unlabeled demecolcine or other analytes in a sample. vivanls.com The use of deuterated analogs like this compound can also help in understanding a drug's mechanism of action and metabolic pathways. acs.org Because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, deuteration can sometimes slow down metabolic processes, a phenomenon known as the kinetic isotope effect. wikipedia.org This can lead to improved pharmacokinetic profiles, such as a longer half-life, and potentially reduced toxicity. wikipedia.orgnih.gov

Historical Context and Evolution of Demecolcine's Research Applications in Cell Biology

Demecolcine, also known as colcemid, was first isolated from Colchicum autumnale in the mid-20th century. drugfuture.com It is a close structural relative of colchicine (B1669291) but is noted to be less toxic. mpbio.comebi.ac.uk Early research quickly identified its potent antimitotic activity, meaning it inhibits cell division. drugfuture.com This property made it a valuable tool for cell biologists studying the process of mitosis.

The primary mechanism of demecolcine's action is its ability to interfere with the formation and function of microtubules. ontosight.ai Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. wikipedia.org By binding to tubulin, the protein subunit of microtubules, demecolcine prevents their polymerization, leading to the arrest of cells in the metaphase stage of mitosis. ontosight.aimedchemexpress.com

This ability to synchronize cells at a specific stage of the cell cycle has been instrumental in cytogenetic studies, allowing for the harvesting of condensed chromosomes for karyotyping and the analysis of chromosomal abnormalities. ontosight.aichemicalbook.com Over the years, the applications of demecolcine have expanded. It has been investigated for its potential in cancer research due to its ability to halt the proliferation of tumor cells. ontosight.aimdpi.com Furthermore, in the field of animal cloning, demecolcine is used to induce the ejection of an ovum's nucleus, creating a recipient cell for nuclear transfer. ebi.ac.ukwikipedia.org

Interactive Data Table: Properties of this compound

PropertyValue
Molecular Formula C21H19D6NO5 chembk.com
CAS Number 1217602-04-4 biozol.de
Appearance Faintly Yellow Crystalline Powder biozol.declinisciences.com
Storage Recommended long-term storage at -20°C clinisciences.com
Solubility Soluble in Dichloromethane, DMSO, Methanol biozol.de

Interactive Data Table: Research Applications of Demecolcine

ApplicationDescriptionKey Findings
Cell Cycle Synchronization Arrests cells in metaphase, allowing for the study of cell cycle regulation and chromosome analysis. ontosight.aiIncreases the yield of mitotic cells for karyotyping. chemicalbook.comsigmaaldrich.cn
Cytogenetics Used to prepare chromosome spreads for analysis. ontosight.aiFacilitates the visualization of chromosomes. chemicalbook.com
Cancer Research Investigated as a potential anticancer agent due to its ability to inhibit cell division. ontosight.aiCan synchronize tumor cells at the radiosensitive metaphase stage. wikipedia.org
Animal Cloning Induces the enucleation of oocytes. wikipedia.orgCreates space for the insertion of a new nucleus. wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19NO5D6 B602612 Demecolcine-d6 CAS No. 1217602-04-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7S)-1,2,3-trimethoxy-10-(trideuteriomethoxy)-7-(trideuteriomethylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJPGOLRFBJNIW-AHQJRMJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC([2H])([2H])[2H])OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Isotopic Characterization of Demecolcine D6 for Research Applications

Methodologies for Deuterium (B1214612) Incorporation into Demecolcine (B1670233)

The synthesis of Demecolcine-d6 involves the specific replacement of six hydrogen atoms with deuterium. The position of these labels is critical; they must be placed on metabolically stable positions to prevent back-exchange with hydrogen from the surrounding environment. acanthusresearch.com For Demecolcine, the methoxy (B1213986) groups are common targets for deuteration. The synthesis of complex deuterated molecules can be approached through various strategies, including late-stage hydrogen-isotope exchange or, more commonly, a multi-step synthesis using pre-labeled starting materials. acs.orgnih.gov

Common techniques for introducing deuterium into organic molecules include:

Hydrogen-Deuterium (H/D) Exchange: This method involves exposing the parent molecule or a precursor to a deuterium source, such as deuterium oxide (D₂O), often facilitated by an acid, base, or metal catalyst. acanthusresearch.comresolvemass.ca For instance, keto-enol tautomerism can be exploited to introduce deuterium at the alpha position to a carbonyl group. acanthusresearch.com

Catalytic Isotope Exchange: Transition metals like palladium or iridium can catalyze the direct exchange of C-H bonds with deuterium from a source like D₂ gas or D₂O. acs.orgresolvemass.ca This approach is valuable for late-stage functionalization, potentially reducing the number of synthetic steps required. acs.org

Use of Deuterated Reagents: The most robust method for creating specifically labeled complex molecules is often a total synthesis approach that incorporates deuterium-labeled building blocks. mdpi.comnih.govumsl.edu For this compound, this could involve using a deuterated methylating agent (e.g., CD₃I) to introduce the trideuteromethyl groups onto a demethylated precursor. This ensures precise control over the location and number of incorporated deuterium atoms.

The selection of a synthetic strategy depends on the complexity of the target molecule, the desired labeling pattern, and the availability of starting materials. Complete synthesis, while often more laborious, provides greater flexibility and control over the final product's isotopic and chemical purity. acanthusresearch.com

Table 1: Comparison of General Deuterium Incorporation Strategies
MethodologyPrincipleCommon Deuterium SourceKey AdvantagesKey Limitations
Catalytic H/D ExchangeDirect replacement of hydrogen with deuterium on a substrate, mediated by a metal catalyst. acs.orgDeuterium Gas (D₂), Deuterium Oxide (D₂O)Useful for late-stage labeling; can be highly regioselective with appropriate catalysts. acs.orgCan be difficult to control regioselectivity; may require harsh conditions; potential for incomplete labeling. acs.org
Deuterated Reagent SynthesisIncorporation of a pre-labeled building block during a multi-step chemical synthesis. mdpi.comLabeled reagents (e.g., CD₃I, NaBD₄)Precise control over label position and stoichiometry; high isotopic enrichment achievable.Requires development of a full synthetic route; can be lengthy and costly. resolvemass.casynmr.in
Base/Acid-Catalyzed ExchangeExchange of acidic protons (e.g., α-carbonyl) with deuterium from a solvent. acanthusresearch.comDeuterated Solvents (e.g., D₂O, CH₃OD)Simple procedure for labeling specific positions.Limited to exchangeable proton sites; risk of back-exchange if label is not stable. acanthusresearch.com

Analytical Techniques for Isotopic Purity and Composition Verification in Research Grade Compounds

To be effective as an internal standard, the isotopic and chemical purity of this compound must be rigorously verified. This is typically achieved using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the primary technique for determining isotopic enrichment and purity. researchgate.net By analyzing the mass-to-charge ratio, MS can distinguish between the unlabeled compound and its deuterated isotopologues. wikipedia.org The process involves acquiring a full scan mass spectrum and integrating the ion signals for each isotopologue (e.g., d0, d1, d2...d6). rsc.orgalmacgroup.com The isotopic purity is calculated by comparing the relative abundance of the desired labeled ion (d6) to the sum of all related isotopic ions. nih.govresearchgate.net Time-of-flight (TOF) mass spectrometry is particularly advantageous due to its high resolution, which allows for the clear separation of neighboring isotopic peaks. almacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS confirms the mass, NMR spectroscopy confirms the structure and the precise location of the deuterium labels. wikipedia.orgnasa.gov

¹H NMR (Proton NMR): In a ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. studymind.co.uk This provides direct evidence of successful labeling at specific sites.

¹³C NMR: The substitution of hydrogen with deuterium can cause small shifts in the signals of adjacent carbon atoms, known as isotopic shifts, which can be used to analyze the extent and location of deuteration. researchgate.net

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a clean spectrum where each signal corresponds to a unique deuterated position in the molecule. sigmaaldrich.com It is especially useful for highly enriched compounds. sigmaaldrich.commagritek.com

Table 2: Analytical Techniques for Characterizing this compound
TechniquePrinciple of DetectionInformation ProvidedTypical Use
High-Resolution Mass Spectrometry (HRMS)Measures the mass-to-charge ratio of ions, separating them based on mass differences. wikipedia.orgIsotopic Enrichment (%), Isotopic Distribution, Molecular Weight Confirmation.To quantify the percentage of the d6 isotopologue relative to other isotopologues (d0-d5). rsc.orgresearchgate.net
Proton NMR (¹H NMR)Detects the magnetic properties of ¹H nuclei. Deuterated positions show signal absence/reduction. studymind.co.ukConfirmation of Labeling Sites, Structural Integrity, Chemical Purity.To verify that deuterium has replaced hydrogen at the intended positions (e.g., methoxy groups).
Carbon-13 NMR (¹³C NMR)Detects ¹³C nuclei; their signals are influenced by neighboring deuterium atoms (isotope effect). researchgate.netConfirmation of Labeling Sites, Structural Integrity.To provide secondary confirmation of label location and overall molecular structure.
Deuterium NMR (²H NMR)Directly detects the signal from ²H nuclei. sigmaaldrich.comDirect Confirmation of Labeling, Quantitation of Labile Deuterium.To directly observe and integrate the signals from the six deuterium atoms in this compound.

Custom Synthesis and Production of Stable Isotope-Labeled Demecolcine for Specialized Research Needs

The production of this compound for use as a research-grade standard is typically performed as a custom synthesis project by specialized laboratories. schd-shimadzu.commedchemexpress.com This process is a collaborative effort between the client and the synthesis chemists to ensure the final product meets the stringent requirements for quantitative assays. isotope.com

The workflow for custom synthesis generally includes the following steps:

Project Scoping and Design: The client specifies the compound, the desired label (e.g., Deuterium), the number and preferred location of labels, and the required chemical and isotopic purity. schd-shimadzu.com Expert chemists then design the most efficient and robust synthetic route, prioritizing the stability of the isotopic label. schd-shimadzu.comcriver.com

Synthesis and Purification: The synthesis is carried out in state-of-the-art laboratories by experienced chemists. isotope.com Given the complexity of molecules like Demecolcine, this often involves a multi-step process. veeprho.com Following the synthesis, the compound undergoes rigorous purification, typically using techniques like preparative High-Performance Liquid Chromatography (HPLC) to achieve high chemical purity. artmolecule.fr

Comprehensive Analysis and Certification: The final product is subjected to the full suite of analytical tests described in section 2.2. criver.com The results are compiled into a Certificate of Analysis (CoA), which provides a detailed summary of the product's identity, chemical purity (by HPLC), isotopic enrichment (by MS), and confirmation of structure (by NMR). schd-shimadzu.comisotope.comcriver.com This documentation is crucial for validating its use in regulated studies.

Several challenges are inherent in the custom synthesis of labeled compounds. The cost of deuterated starting materials and reagents can be high, and the synthetic pathways are often complex and require significant optimization. resolvemass.casynmr.inveeprho.com Ensuring that the label is not lost during the synthesis or purification steps and maintaining batch-to-batch consistency are critical quality control considerations. veeprho.com

Molecular and Cellular Mechanisms of Demecolcine Action in Experimental Systems

Interaction with Tubulin Dimers and Microtubule Polymerization Dynamics

Demecolcine (B1670233) exerts its effects by directly interacting with tubulin, the protein subunit of microtubules. nih.gov This interaction disrupts the normal process of microtubule assembly and disassembly, a critical aspect of their function. scbt.com

Characterization of Binding Sites on Tubulin

Demecolcine binds to the colchicine-binding site on β-tubulin. nih.govscbt.com This binding is characterized by its rapid kinetics, associating with tubulin approximately 10 times faster than colchicine (B1669291) itself. ncats.io While the binding is potent, it is also more readily reversible compared to colchicine. ncats.io The interaction of Demecolcine with tubulin dimers is a key initiating event that leads to the subsequent disruption of microtubule structures. medchemexpress.com

Kinetic Analysis of Microtubule Assembly Inhibition

The binding of Demecolcine to tubulin dimers effectively inhibits their polymerization into microtubules. nih.govmedchemexpress.com This inhibition leads to a net depolymerization of existing microtubules and prevents the formation of new ones. wikipedia.orgserva.de The IC50 value for the inhibition of tubulin polymerization by Demecolcine has been reported to be 2.4 μM. medchemexpress.com Studies have shown that the effects of Demecolcine on microtubule depletion can be observed as early as 30 minutes after treatment in bovine oocytes. nih.gov

Effects on Microtubule Dynamic Instability and Growth Suppression

At very low concentrations, Demecolcine can suppress the dynamic instability of microtubules by binding to their plus ends. wikipedia.org Dynamic instability is the process by which microtubules switch between phases of growth and shrinkage, a behavior essential for their "search and capture" function in processes like chromosome segregation. nih.gov By capping the plus ends, Demecolcine effectively suppresses both the growing and shortening phases, thereby inhibiting microtubule dynamics without necessarily causing widespread depolymerization. wikipedia.org This suppression of dynamic instability is a key mechanism by which lower concentrations of the drug can inhibit cell migration. wikipedia.org

Modulation of Microtubule Detachment from Microtubule Organizing Centers

At higher concentrations, Demecolcine exhibits a distinct mechanism of action by promoting the detachment of microtubules from their organizing centers (MTOCs), such as the centrosome. wikipedia.orgnih.gov This detachment leaves the minus ends of the microtubules unprotected, leading to their progressive depolymerization over time. wikipedia.org Research suggests that the cytotoxicity of Demecolcine correlates more closely with this microtubule detachment than with the suppression of dynamic instability. wikipedia.org In untreated cells, a natural increase in microtubule detachment from MTOCs is observed during prophase, suggesting that this is a regulated process important for spindle assembly. Demecolcine appears to artificially stimulate this process. nih.gov

Impact on Eukaryotic Cell Cycle Progression in Vitro

The disruption of microtubule dynamics by Demecolcine has a profound impact on the progression of the eukaryotic cell cycle, particularly during mitosis.

Mechanisms of Metaphase Arrest Induction

The primary consequence of Demecolcine treatment on the cell cycle is the arrest of cells in metaphase. wikipedia.orgmpbio.comontosight.ai This arrest is a direct result of the disruption of the mitotic spindle, a microtubule-based structure essential for the alignment and segregation of chromosomes. wikipedia.org By inhibiting microtubule polymerization and promoting their depolymerization, Demecolcine prevents the formation of a functional spindle. wikipedia.orgmpbio.com Without a properly formed spindle, the chromosomes cannot be aligned at the metaphase plate, and the spindle assembly checkpoint is activated. This checkpoint prevents the cell from proceeding to anaphase until all chromosomes are correctly attached to the spindle microtubules. The persistent presence of unattached chromosomes due to Demecolcine-induced spindle disruption leads to a prolonged metaphase arrest. wikipedia.org This property is widely exploited in cytogenetics to accumulate a large population of cells with condensed chromosomes for karyotyping. wikipedia.orgmpbio.comcellseco.com

Data Tables

Table 1: Effects of Demecolcine on Microtubule Kinetics in Bovine Oocytes

Treatment GroupObservation TimePercentage of Oocytes with Complete Microtubule Depletion
Metaphase I (MI)0 hours27.4%
Metaphase I (MI)0.5 hours58.9%
Metaphase II (MII)0 hours1.9%
Metaphase II (MII)0.5 hours21.8%

Data adapted from a study on the effects of Demecolcine on microtubule kinetics in bovine oocytes. nih.gov

Investigation of Mitotic Spindle Formation Disruption

Demecolcine-d6, an isotopic analog of demecolcine, exerts its biological effects by interfering with the polymerization of microtubules, which are crucial components of the cytoskeleton and the mitotic spindle. wikipedia.orgwikipedia.org The primary mechanism of action involves the binding of demecolcine to tubulin, the protein subunit of microtubules. nih.gov This binding inhibits the assembly of tubulin dimers into microtubules, leading to their depolymerization and preventing the formation of a functional mitotic spindle. wikipedia.orgontosight.ai

The disruption of the mitotic spindle is a critical event that halts the cell cycle at the metaphase stage. wikipedia.orgcellseco.com During a normal M phase, the mitotic spindle is responsible for the proper alignment and segregation of chromosomes into two daughter cells. wikipedia.org By preventing the formation and function of spindle fibers, demecolcine ensures that chromosomes cannot be pulled apart, leading to metaphase arrest. wikipedia.orgcellseco.com This property is utilized in research for cell synchronization, where a population of cells can be halted at the same phase of the cell cycle. ontosight.ai

At a molecular level, demecolcine's action is concentration-dependent. At very low concentrations, it binds to the plus ends of microtubules and suppresses their dynamic instability. At higher concentrations, it can promote the detachment of microtubules from the microtubule-organizing center (MTOC). wikipedia.org These detached microtubules, having unprotected minus ends, are prone to depolymerization over time. wikipedia.org The resulting failure of proper chromosome segregation can lead to aneuploidy, a condition characterized by an abnormal number of chromosomes. wikipedia.org Studies have also shown that microtubules are necessary for the completion of cytokinesis, and their disruption by agents like demecolcine can prevent the final separation of daughter cells. nih.gov

Comparative Analysis with Other Microtubule-Targeting Agents in Research Models

The effects of this compound are often studied in comparison to other agents that target microtubules. These comparisons help to elucidate subtle differences in their mechanisms and cellular effects.

Distinctions from Colchicine and Related Analogs

Demecolcine is a derivative of colchicine, where the acetyl group on the amino moiety is replaced by a methyl group. wikipedia.org This structural modification results in demecolcine being less toxic than its parent compound, colchicine. wikipedia.orgcellseco.com While both compounds bind to the same site on tubulin and inhibit microtubule polymerization, there are differences in their binding kinetics. nih.govresearchgate.net Demecolcine is reported to bind to tubulin more rapidly compared to the relatively slow binding of colchicine. cellseco.com The binding of colchicine to tubulin is characterized by high activation energy and is poorly reversible, whereas the binding of its simpler analogs is often more readily reversible. researchgate.net

Table 1: Comparison of Demecolcine and Colchicine

Feature Demecolcine Colchicine
Source Synthetic analog Natural alkaloid ontosight.ai
Toxicity Less toxic wikipedia.orgcellseco.com More toxic researchgate.net
Binding Kinetics Binds to tubulin rapidly cellseco.com Binds to tubulin slowly cellseco.com
Primary Mechanism Inhibits microtubule polymerization wikipedia.orgontosight.ai Inhibits microtubule polymerization researchgate.net
Cell Cycle Arrest Metaphase wikipedia.orgcellseco.com Metaphase

Differential Effects Compared to Vinblastine, Nocodazole (B1683961), and Taxol

Demecolcine's action can be further understood by comparing it with other well-known microtubule-targeting agents.

Nocodazole: Nocodazole is another synthetic antineoplastic agent that interferes with microtubule polymerization, similar to demecolcine. wikipedia.org It is frequently used in cell biology research to synchronize cells in the G2/M phase of the cell cycle. wikipedia.org Both nocodazole and demecolcine are known to disrupt microtubule-dependent processes, including the completion of cytokinesis. nih.gov Studies comparing the two have been conducted in the context of induced enucleation in oocytes for cloning procedures. researchgate.net

Taxol (Paclitaxel): In stark contrast to demecolcine, vinblastine, and nocodazole, Taxol's mechanism involves the stabilization of microtubules. ahajournals.org Instead of preventing tubulin polymerization, Taxol enhances microtubule assembly and prevents their disassembly. ahajournals.org This leads to the formation of abnormal, non-functional microtubule bundles and also results in mitotic arrest. ahajournals.org While both demecolcine and Taxol disrupt the mitotic spindle and halt cell division, they do so via opposing mechanisms. ahajournals.org This fundamental difference leads to distinct morphological changes in treated cells; for instance, Taxol-treated fibroblasts often adopt an "epithelioid" shape with circular actin bundles, a change not typically seen with microtubule depolymerizers like demecolcine (Colcemid). nih.gov

Table 2: Comparative Effects of Microtubule-Targeting Agents

Agent Mechanism of Action Effect on Microtubules
This compound Binds to tubulin, inhibiting polymerization nih.gov Depolymerization, disruption of mitotic spindle wikipedia.orgcellseco.com
Vinblastine Inhibits microtubule formation hemonc.org Depolymerization, mitotic arrest hemonc.org
Nocodazole Interferes with microtubule polymerization wikipedia.org Depolymerization, mitotic arrest wikipedia.orgnih.gov
Taxol (Paclitaxel) Enhances microtubule assembly and stabilizes existing microtubules ahajournals.org Stabilization, formation of abnormal microtubule bundles ahajournals.org

Applications of Demecolcine D6 in Advanced Analytical and Quantitative Research Methodologies

Utilization as a Stable Isotope Internal Standard in Mass Spectrometry-Based Assays

Stable isotope-labeled compounds, such as Demecolcine-d6, are essential in mass spectrometry for accurate quantification of molecules in complex biological samples. An internal standard is a chemical substance added in a consistent amount to all samples in a quantitative analysis. scioninstruments.com The use of a deuterated version of the analyte, like this compound for demecolcine (B1670233), is a common and effective technique in chromatography and spectroscopy. scioninstruments.comnih.gov This is because the stable isotope-labeled internal standard (SIL-IS) has nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample processing and analysis. chromatographyonline.com This co-elution, coupled with the mass difference, allows the mass spectrometer to distinguish between the analyte and the internal standard, correcting for variations in sample preparation and instrument response. scioninstruments.comchromatographyonline.com

Quantitative Proteomics and Protein Turnover Studies

In the field of proteomics, which involves the large-scale study of proteins, stable isotope labeling is a cornerstone for accurate protein quantification. nih.gov While direct studies detailing the use of this compound in proteomics are not prevalent in the reviewed literature, the principles of using stable isotope-labeled compounds are well-established. For instance, stable isotope-labeled amino acids are incorporated into proteins to study protein turnover and interactions. Similarly, stable isotope-labeled peptides are frequently used as internal standards for precise quantitative proteomics experiments. The addition of a known quantity of a labeled peptide allows for the accurate measurement of the corresponding unlabeled peptide in the sample. This approach is crucial for identifying protein biomarkers in diseases and for validating potential drug targets. nih.gov Given that demecolcine affects microtubule dynamics and can influence protein-related processes, this compound could theoretically be used as an internal standard in studies quantifying demecolcine's effect on specific proteins or protein modifications involved in microtubule-dependent processes.

Metabolomics for Elucidating Biochemical Pathways

Metabolomics aims to identify and quantify the complete set of small-molecule metabolites within a biological system. biocompare.commdpi.com This field provides a real-time snapshot of physiological and pathological states. biocompare.commdpi.com Stable isotope-labeled compounds are indispensable tools in metabolomics for tracing metabolic pathways and quantifying metabolites. sigmaaldrich.comsymeres.com Although specific studies employing this compound in broad metabolomics screens were not identified, its utility as an internal standard for the quantification of demecolcine and its metabolites is clear. For example, in studies investigating the metabolic fate of demecolcine, this compound would be the ideal internal standard to ensure accurate measurement of the parent drug and any formed metabolites in various biological matrices. This accurate quantification is vital for understanding the biochemical pathways involved in the drug's mechanism of action and metabolism. symeres.com

Bioanalytical Method Development and Validation in Preclinical Research

The development and validation of bioanalytical methods are critical in preclinical research to ensure the reliability of data from pharmacokinetic and toxicokinetic studies. pmda.go.jpeuropa.eu Full validation of a bioanalytical method establishes its selectivity, accuracy, precision, and stability. pmda.go.jpgmp-compliance.org Stable isotope-labeled internal standards are the gold standard in LC-MS/MS bioanalysis due to their ability to minimize matrix effects and improve assay precision. nih.govchromatographyonline.com

A key application of this compound is as an internal standard in the development and validation of methods to quantify demecolcine in biological matrices like plasma. For instance, a study on the quantification of colchicine (B1669291), a structurally similar compound, utilized colchicine-d6 (B562006) as an internal standard. researchgate.net This approach demonstrated good linearity and accuracy for the quantification of colchicine in human plasma and urine. researchgate.net Similarly, the development of a sensitive and robust LC-MS/MS method for the determination of alimemazine in human plasma used alimemazine-d6 as the internal standard, which was crucial for the method's success in a bioequivalence study. nih.gov These examples highlight the essential role that a deuterated analog like this compound would play in the rigorous bioanalytical method development and validation required for preclinical research involving demecolcine.

Table 1: Key Parameters in Bioanalytical Method Validation

ParameterDescriptionImportance in Research
Selectivity The ability of the method to differentiate and quantify the analyte from other components in the sample. gmp-compliance.orgEnsures that the measured signal is solely from the compound of interest, avoiding interference from other substances.
Accuracy The closeness of the measured value to the true value. gmp-compliance.orgDetermines the correctness of the quantitative data.
Precision The degree of agreement among individual measurements when the procedure is applied repeatedly. gmp-compliance.orgIndicates the reproducibility of the method.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. pmda.go.jpDefines the sensitivity of the analytical method.
Stability The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. pmda.go.jpEnsures that the analyte concentration does not change during sample collection, storage, and analysis.

Tracer Studies for Investigating Biological and Chemical Processes

Stable isotope labeling allows researchers to "trace" the path of a molecule through a biological or chemical system without altering its fundamental chemical properties. symeres.com The replacement of hydrogen with deuterium (B1214612) in this compound provides a mass shift that can be detected by mass spectrometry, enabling its use as a tracer. sigmaaldrich.com

Kinetic Analysis of Cellular Uptake and Distribution in Experimental Models

Tracer studies are employed to understand the kinetics of how a substance is taken up by cells and distributed throughout an organism. nih.gov While specific kinetic studies using this compound as a tracer were not found in the search results, the principles of using labeled compounds for such analyses are well-documented. For example, radioactive tracers have been used to study the cellular uptake of compounds in myocardial cells. nih.gov The use of a stable isotope-labeled compound like this compound offers a non-radioactive alternative for these types of kinetic studies. By introducing this compound to an experimental model, researchers could use mass spectrometry to track its concentration in different tissues and cellular compartments over time. This would provide valuable data on its absorption, distribution, and elimination rates, contributing to a better understanding of its pharmacokinetics.

Elucidation of Metabolic Pathways and Transformations in Research Systems

A significant application of stable isotope-labeled compounds is in the elucidation of metabolic pathways. researchgate.netnih.gov By introducing a labeled compound into a biological system, researchers can track its transformation into various metabolites. The mass shift from the deuterium labels allows for the confident identification of molecules derived from the original tracer. symeres.com

For instance, research into the biosynthesis of colchicine has utilized advanced techniques to identify the enzymes and intermediates involved in its complex pathway. researchgate.net While this study did not explicitly use this compound, the use of labeled precursors is a common strategy in such research to confirm the steps in a biosynthetic pathway. pharmafeatures.com If researchers were investigating how demecolcine is metabolized in a particular cell line or organism, introducing this compound and analyzing the resulting metabolites by mass spectrometry would reveal the chemical modifications that occur. This information is crucial for understanding the compound's mechanism of action, identifying potentially active or toxic metabolites, and for metabolic engineering efforts. frontiersin.orgmdpi.com

Utilization of Demecolcine in Cell Biology and Cytogenetics Research Techniques

Demecolcine's primary mechanism of action involves the depolymerization of microtubules, which are essential components of the cell's cytoskeleton and the mitotic spindle. wikipedia.orgontosight.aiserva.de This property makes it an invaluable tool for manipulating the cell cycle and preparing chromosomes for analysis.

Cell Cycle Synchronization Techniques for Experimental Design

A significant application of Demecolcine (B1670233) is in the synchronization of cell populations at a specific stage of the cell cycle, most notably metaphase. ontosight.aitandfonline.com By arresting cells in metaphase, researchers can obtain a homogenous population of cells for various experimental procedures. This is achieved by inhibiting the formation of the mitotic spindle, which is necessary for the separation of chromosomes during cell division. wikipedia.orgscientificlabs.co.uk This technique is crucial for studying the biochemical events associated with mitosis and for obtaining a high yield of mitotic cells for further analysis. thermofisher.comsigmaaldrich.cn

The process typically involves treating actively dividing cells with a low concentration of Demecolcine for a specific duration. sigmaaldrich.cnhimedialabs.com This causes the cells to accumulate at the metaphase checkpoint, as they are unable to proceed to anaphase without a functional spindle. The synchronized cells can then be harvested for various downstream applications.

Applications in Karyotyping and Chromosome Preparation Methodologies

Demecolcine is a cornerstone of cytogenetics, particularly in the preparation of chromosomes for karyotyping. ontosight.aiwicell.org Karyotyping is the process of pairing and ordering all the chromosomes of an organism, providing a genome-wide snapshot that can reveal chromosomal abnormalities. By arresting cells in metaphase, Demecolcine treatment results in highly condensed and visible chromosomes, which are ideal for microscopic examination. wicell.org

The standard procedure involves treating cell cultures, such as those derived from peripheral blood lymphocytes, bone marrow, or amniotic fluid, with Demecolcine. himedialabs.comthermofisher.com Following this mitotic arrest, the cells are harvested and treated with a hypotonic solution to swell the cell and disperse the chromosomes. wicell.org The chromosomes are then fixed, spread on a microscope slide, and stained, often with Giemsa stain, to produce the characteristic banding patterns that allow for their identification and analysis. thermofisher.comwicell.org The duration of Demecolcine exposure is a critical parameter; longer exposure times can lead to a higher mitotic index but may result in shorter, more condensed chromosomes, which might not be ideal for all cytogenetic analyses. himedialabs.com

Manipulation of Cellular Microtubules and Cytoskeleton for Fundamental Studies

The ability of Demecolcine to specifically target and disrupt microtubules makes it an essential tool for investigating the fundamental roles of the cytoskeleton in various cellular processes.

Research on Microtubule Organization and Dynamics

Demecolcine's mechanism of action involves binding to tubulin, the protein subunit of microtubules, and preventing its polymerization. ontosight.aimedchemexpress.com At very low concentrations, it can bind to the plus-ends of microtubules and suppress their dynamic instability. wikipedia.org At higher concentrations, it promotes the detachment of microtubules from the microtubule-organizing center. wikipedia.org This dose-dependent effect allows researchers to finely tune the disruption of the microtubule network to study its organization and dynamics.

Studies using Demecolcine have been instrumental in elucidating the role of microtubules in maintaining cell shape, intracellular transport, and cell motility. wikipedia.org For instance, research has shown that the disruption of microtubules with Demecolcine can affect the fibrous distribution of other cytoskeletal components, such as septin filaments, highlighting the intricate interplay between different cytoskeletal networks. researchgate.net

Investigation of Cytoskeletal-Dependent Cellular Functions and Processes

The cytoskeleton, particularly the microtubule network, is integral to a vast array of cellular functions. By disrupting this network with Demecolcine, scientists can investigate these dependencies. A key area of research is cytokinesis, the final stage of cell division where the cytoplasm is divided between two daughter cells. nih.gov Studies have shown that while Demecolcine primarily targets the mitotic spindle (karyokinesis), its effects can also lead to failures in cytokinesis, resulting in the formation of binucleated and multinucleated cells. nih.gov

Furthermore, Demecolcine-induced microtubule disruption has been used to study its impact on chromosome integrity. Depending on the dose, it can lead to aneuploidy (an abnormal number of chromosomes) and even DNA fragmentation within micronuclei that form as a result of chromosome nondisjunction. wikipedia.org These studies provide valuable insights into the mechanisms that ensure genomic stability during cell division.

Chemically Assisted Oocyte Enucleation in Developmental Biology Research

In the field of developmental biology and animal cloning, Demecolcine has found a crucial application in the process of oocyte enucleation, which is the removal of the oocyte's nucleus. wikipedia.orgoup.com This technique is a critical step in somatic cell nuclear transfer (SCNT), where the nucleus of a somatic cell is transferred into an enucleated oocyte.

Demecolcine treatment of oocytes induces the formation of a membrane protrusion containing the condensed maternal chromosomes. nih.govkarger.com This protrusion can then be easily removed with minimal damage to the oocyte cytoplasm, a method referred to as chemically assisted enucleation. nih.govresearchgate.net This technique is considered less invasive and technically simpler than traditional mechanical enucleation, which involves the physical aspiration of the nucleus using a microneedle. bioscientifica.com

Research has shown that Demecolcine-induced enucleation can produce cytoplasts (enucleated oocytes) with enhanced developmental competence compared to those produced by mechanical methods. oup.com The efficiency of this process can be influenced by factors such as the concentration of Demecolcine and the timing of its application relative to oocyte activation. oup.comresearchgate.net Studies in various animal models, including mice, cattle, and goats, have demonstrated the successful application of this technique for producing cloned embryos. oup.comresearchgate.netmedkoo.com For example, co-treatment of murine oocytes with Demecolcine and a cdk1 inhibitor has been shown to result in a very high enucleation rate. e-jarb.org

The mechanism behind Demecolcine-assisted enucleation involves the disruption of the meiotic spindle, which prevents the proper segregation of chromosomes and leads to their extrusion in a distinct cytoplasmic bleb. karger.comresearchgate.net This method has become a valuable tool in advancing our understanding of nuclear reprogramming and the developmental potential of cloned embryos.

Induced Chromatin Extrusion Techniques in Animal Oocytes

Chemically induced enucleation (CIE) is a technique that utilizes chemical agents to induce the extrusion of nuclear material from an oocyte, providing an alternative to traditional mechanical removal. unesp.br Demecolcine is a key agent in this process due to its ability to disrupt microtubule organization. researchgate.net When applied to activated oocytes, Demecolcine treatment leads to the formation of a distinct membrane protrusion, or bleb, which contains the entire set of oocyte chromosomes. unesp.brplos.org This protrusion can then be easily removed by micromanipulation, resulting in an enucleated cytoplast with minimal cytoplasmic volume loss. unesp.brplos.org

The mechanism involves the depolymerization of the microtubule spindle that anchors the chromosomes within the oocyte. wikipedia.orgplos.org Following artificial activation, which prompts the oocyte to resume meiosis, the introduction of Demecolcine disrupts the newly forming spindle, causing the condensed chromosomes to migrate to the cell cortex and subsequently be pushed out into a membrane-bound body, effectively a second polar body containing all the maternal chromatin. unesp.broup.com

Research in various animal models has optimized this technique. Studies in bovine oocytes have shown that the timing and concentration of Demecolcine are critical for high enucleation efficiency. For instance, exposing metaphase II (MII) bovine oocytes to a low concentration of Demecolcine (0.05 µg/mL) resulted in high rates of membrane protrusion formation (55.1%). researchgate.netresearchgate.netnih.gov Similarly, successful Demecolcine-induced enucleation has been reported in mouse, goat, and porcine oocytes. unesp.brplos.orgoup.com The timing of Demecolcine application relative to oocyte activation is a crucial parameter; treating oocytes after the onset of activation has been shown to yield higher enucleation rates compared to simultaneous treatment. unesp.br

Table 1: Effect of Demecolcine Concentration on Membrane Protrusion in Bovine MII Oocytes
Demecolcine Concentration (µg/mL)Number of Oocytes TreatedNumber of Oocytes with ProtrusionProtrusion Rate (%)Source
0 (Control)N/AN/A0 researchgate.net
0.025N/AN/A42.6 researchgate.net
0.0538821155.1 researchgate.netresearchgate.net
0.2N/AN/A45.1 researchgate.net
0.4N/AN/A39.3 researchgate.net
0.5N/AN/A61.9 naturalsciences.be

Applications in Somatic Cell Nuclear Transfer and Cloning Procedures in Non-Human Models

The enucleated cytoplasts prepared via Demecolcine treatment are foundational to somatic cell nuclear transfer (SCNT), the principal technique for creating cloned animals. google.com In SCNT, the nucleus from a somatic (body) cell is transferred into an oocyte from which the original nucleus has been removed. naturalsciences.begoogle.com Demecolcine-assisted enucleation offers a simplified, less invasive, and often more efficient alternative to the technically demanding process of mechanical enucleation, which involves physically aspirating the nucleus with a micropipette. oup.comnaturalsciences.be

By inducing the oocyte to eject its own nucleus, Demecolcine creates a recipient cell ready for the introduction of a donor nucleus. wikipedia.orggoogle.com This method has been successfully applied to produce cloned offspring in a variety of non-human mammalian species. Research has documented the generation of cloned pigs, cows, rabbits, mice, and cats using oocytes enucleated with the aid of Demecolcine. plos.orgoup.com The success of this method indicates that the resulting cytoplasts are competent to reprogram the transplanted somatic cell nucleus and support subsequent development. plos.orgoup.com

Evaluation of Embryonic Development in In Vitro Systems Following Enucleation

A critical measure of the success of any enucleation technique is the developmental competence of the resulting reconstructed embryos. Numerous studies have evaluated the in vitro development of SCNT embryos derived from Demecolcine-treated oocytes. These evaluations typically track development from the initial cleavage stages through to the formation of a blastocyst, a key developmental milestone.

In bovine models, SCNT embryos reconstructed from chemically enucleated oocytes have demonstrated high rates of cleavage and blastocyst development. One study reported a cleavage rate of 84.5% and a blastocyst development rate of 27.6% for bovine embryos created using this technique. researchgate.netresearchgate.netnih.gov Another investigation found that cleavage and blastocyst rates were comparable between SCNT procedures where the nuclear transfer was performed before or after the activation and Demecolcine treatment, with blastocyst rates reaching up to 19%. nih.gov

Research in porcine oocytes has also shown promising results. A study comparing Demecolcine-assisted enucleation with mechanical enucleation found that the potential of embryos from Demecolcine-treated oocytes to develop in vivo was significantly greater. plos.org This enhanced developmental potential may be linked to effects on maturation-promoting factor (MPF), a key cell cycle regulator. Demecolcine treatment was observed to cause a more uniform distribution of cyclin B1 (the regulatory subunit of MPF) within the oocyte, which is important for the development of reconstructed embryos. plos.org These findings underscore that Demecolcine-assisted enucleation is a viable and efficient method that produces cytoplasts capable of supporting robust embryonic development in vitro. nih.govnih.gov

Table 2: In Vitro Development of Bovine SCNT Embryos from Demecolcine-Assisted Enucleation
StudyNumber of Reconstructed EmbryosCleavage Rate (%)Blastocyst Rate (%)
Tetzner et al. (2009)5884.527.6
Fischer-Russel et al. (2005) - NT Before ActivationN/A54.219.0
Fischer-Russel et al. (2005) - NT After ActivationN/A48.115.7

Demecolcine D6 in Preclinical Research Models and Systems

In Vitro Cellular Models for Mechanistic Investigations

In vitro models are indispensable for dissecting the fundamental molecular mechanisms of a compound. For Demecolcine (B1670233), these systems have been crucial for understanding its effects on cell division and survival.

Demecolcine is a derivative of colchicine (B1669291) that acts as a potent antimitotic agent by disrupting microtubule polymerization. chemicalbook.comebi.ac.uk Its primary mechanism involves binding to tubulin, the protein subunit of microtubules, thereby preventing the formation of the mitotic spindle necessary for chromosome segregation during cell division. chemicalbook.comontosight.ai This action arrests cells in the metaphase stage of the mitosis. ontosight.aiwikipedia.org At lower concentrations, Demecolcine can suppress the dynamic instability of microtubules, whereas at higher concentrations, it actively promotes their depolymerization. chemicalbook.comwikipedia.org

Established mammalian cell lines are a cornerstone of research involving Demecolcine, primarily for:

Cell Cycle Synchronization: It is widely used to arrest large populations of cells in metaphase. chemicalbook.comontosight.ai This synchronization is invaluable for cytogenetic studies, allowing for the harvesting of condensed chromosomes for karyotyping and the analysis of chromosomal abnormalities. ontosight.aiwikipedia.org This technique has also been applied in cancer research to synchronize tumor cells at metaphase, a radiosensitive phase of the cell cycle, to potentially enhance the efficacy of radiotherapy. ebi.ac.ukwikipedia.org

Apoptosis Research: Prolonged mitotic arrest induced by Demecolcine can trigger programmed cell death, or apoptosis. chemicalbook.com It has been shown to induce apoptosis in a variety of normal and tumor cell lines, making it a tool for studying the pathways that link mitotic checkpoint failure to cell death. chemicalbook.com For example, studies in V79 Chinese hamster lung cells demonstrated that exposure to Demecolcine could lead to apoptosis. ebi.ac.uk

Microtubule Dynamics Studies: As a microtubule-disrupting agent, Demecolcine is used to investigate the critical roles of the microtubule cytoskeleton in various cellular processes beyond mitosis, such as cell migration and intracellular transport. wikipedia.org

Table 1: Research Applications of Demecolcine in Established Mammalian Cell Lines

Application AreaCellular EffectResearch PurposeExample Cell LineReference
Cell BiologyMetaphase ArrestSynchronization of cell populations for cell cycle analysis.Various chemicalbook.comontosight.ai
CytogeneticsMetaphase ArrestPreparation of condensed chromosomes for karyotyping.White blood cells chemicalbook.comontosight.ai
Cancer ResearchInduction of ApoptosisInvestigation of pathways linking mitotic disruption to cell death.V79 chemicalbook.comebi.ac.uk
Cancer Therapy ResearchSynchronization at MetaphaseTo study the enhancement of radiotherapy on radiosensitive cells.Tumor cell lines ebi.ac.ukwikipedia.org

Primary cells are isolated directly from tissues and are considered more physiologically relevant than immortalized cell lines, though they have a limited lifespan in culture. thermofisher.com Demecolcine is utilized in primary cell cultures, particularly in the fields of developmental and reproductive biology.

A significant application is in oocytes (egg cells), which are a type of primary cell. In animal cloning and reproductive technologies, Demecolcine is used to induce the ejection of the oocyte's nucleus, a process known as chemical enucleation. ebi.ac.ukwikipedia.org This creates a recipient cytoplasm ready for the introduction of a nucleus from a somatic cell, a key step in Somatic Cell Nuclear Transfer (SCNT). researchgate.net

Research on bovine oocytes has explored the time-course effects of Demecolcine treatment on microtubule dynamics and meiotic cell-cycle progression during chemical enucleation. researchgate.net These studies found that Demecolcine treatment resulted in a reduction of microtubule density and impaired the extrusion of the second polar body, likely by inhibiting the necessary spindle rotation. researchgate.net Such primary cell models are crucial for optimizing protocols in assisted reproductive technologies. researchgate.net

Applications in Established Mammalian Cell Lines

In Vivo Animal Models for Systemic Research (Excluding Human Clinical Trials)

In vivo animal models allow for the study of a compound's systemic effects, integrating its absorption, distribution, metabolism, and excretion (ADME) with its pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) profiles. bioivt.comcreative-biolabs.comnuvisan.com

Rodent models, primarily mice and rats, are standard for preclinical pharmacodynamic and pathway investigations. nih.gov Studies using Demecolcine in rodents have provided insights into its effects on cell division and chromosome stability within a whole organism.

One study investigated the effects of continuous intravenous infusion of Demecolcine in mice bearing Sarcoma 180 tumors. ebi.ac.uk The research found that while the treatment did cause an accumulation of cells in mitosis, the rate of accumulation was lower than expected, suggesting that Demecolcine may also cause damage to cells in the interphase stage of the cell cycle, preventing them from entering mitosis. ebi.ac.uk Other research in mice has shown that intraperitoneal injection of Demecolcine can significantly increase the frequency of aneuploidy (an abnormal number of chromosomes) in oocytes. medchemexpress.com The biotransformation of Demecolcine has also been examined using rat liver microsomes. ebi.ac.uk

Table 2: Findings from Demecolcine Studies in Rodent Models

Rodent ModelStudy FocusKey FindingReference
Mice (with Sarcoma 180)PharmacodynamicsReduced rate of mitotic accumulation, suggesting damage to interphase cells. ebi.ac.uk
MiceAneuploidy InductionIncreased incidence of hypoploidy and hyperploidy in metaphase II oocytes. medchemexpress.com
RatsMetabolismRat liver microsomes used to study the biotransformation of the compound. ebi.ac.uk

For research in developmental and reproductive biology, large animal models such as pigs, sheep, and cattle are often preferred because their reproductive anatomy and physiology more closely resemble that of humans. frontiersin.org

The primary application of Demecolcine in these models is for chemical enucleation of oocytes in cloning procedures via SCNT. ebi.ac.ukwikipedia.orgconicet.gov.ar This technique is foundational for reproducing genetically valuable farm animals and for creating genetically modified large animals for biomedical and agricultural research. conicet.gov.ar For instance, a detailed study in bovine (cow) oocytes used Demecolcine to develop an alternative to the highly invasive mechanical enucleation procedure, tracking the subsequent microtubule and chromatin dynamics. researchgate.net Similar applications have been noted in pigs and sheep, which are common models for advancing reproductive biotechnologies. researchgate.netresearchgate.net

Table 3: Applications of Demecolcine in Large Animal Models

Animal ModelResearch AreaSpecific ApplicationReference
Bovine (Cow)Reproductive BiotechnologyChemical enucleation of oocytes for Somatic Cell Nuclear Transfer (SCNT). researchgate.net
Porcine (Pig)Reproductive BiologyStudying dynamics of mitogen-activated protein kinase activity after treatment. researchgate.net
Ovine (Sheep)Reproductive BiotechnologyUsed in protocols for in vitro embryo production and cloning. researchgate.net

Studies in Rodent Models for Pharmacodynamic and Pathway Investigations

Integration with Advanced Research Model Systems

Advanced in vitro models, such as organoids and spheroids, are revolutionizing preclinical research. frontiersin.org Organoids are three-dimensional (3D) multicellular structures grown from stem cells that self-organize to mimic the architecture and function of a specific organ. stanford.edumdpi.comnih.gov They bridge the gap between simple 2D cell cultures and complex in vivo animal models. frontiersin.org

While specific studies detailing the use of Demecolcine-d6 or Demecolcine in organoids are not yet prevalent in the literature, the compound's known mechanism of action makes it a highly relevant tool for this emerging field. Researchers could apply Demecolcine to:

Study Developmental Processes: In brain or liver organoids, Demecolcine could be used to arrest cell proliferation at specific developmental stages, allowing for detailed investigation of cell differentiation and tissue morphogenesis. stanford.edunuffieldbioethics.org

Model Disease and Test Drugs: For cancer organoids derived from patient tumors, Demecolcine could be used as a reference antimitotic compound to study drug response and resistance in a personalized medicine context. frontiersin.org

Assess Genomic Stability: The ability of Demecolcine to induce aneuploidy could be leveraged to study the consequences of chromosomal instability during early tissue development in a controlled 3D environment that better recapitulates in vivo conditions.

The integration of established pharmacological tools like Demecolcine with advanced models like organoids holds significant promise for accelerating our understanding of human biology and disease.

Use in Organoid and 3D Culture Systems for Complex Cellular Interactions

Three-dimensional (3D) culture systems, including organoids and spheroids, are increasingly utilized in research because they better mimic the in vivo environment, including the complex cell-cell and cell-matrix interactions that govern tissue function and response to drugs. nih.govnih.gov These models can recapitulate key aspects of tissue architecture and physiology, offering a more predictive platform for drug discovery and toxicology than flat, 2D monolayers. abcam.comthermofisher.com

Demecolcine and its analogs have been used in these 3D models to investigate cellular responses in a more physiologically relevant context. For instance, in a study evaluating drug-induced gastrointestinal toxicity, the related compound colchicine was tested on human intestinal organoids. The organoids, which contain diverse cell types like stem cells and enterocytes, demonstrated superior sensitivity to the compound compared to traditional Caco-2 cell line monolayers. stemcell.com This research highlights the utility of organoid systems in revealing more predictive toxicological responses. A key application involves assessing the impact on barrier function and cell viability in a dose-dependent manner, providing crucial data for preclinical safety assessment. stemcell.com

The ability of organoids to self-organize and form structures with functional lumens and polarized epithelial layers makes them ideal for studying such complex interactions. stemcell.com In another application, Demecolcine was noted for its use in a 3D organoid culture system designed to induce specific fetal characteristics, showcasing its role in manipulating and studying developmental processes within these advanced models. googleapis.com

The table below summarizes findings from a study using a related compound in a human intestinal organoid model, demonstrating the enhanced sensitivity of 3D systems.

Model SystemCompoundParameter AssessedFinding
Human Intestinal Organoid MonolayersColchicineBarrier Integrity (FITC-dextran permeability)Dose-dependent disruption of barrier integrity
Human Intestinal Organoid MonolayersColchicineCell ViabilityDose-dependent decrease in viability
Caco-2 MonolayersColchicineBarrier Integrity (FITC-dextran permeability)No significant disruption observed at tested concentrations

This table is based on data from a study using colchicine, a close structural analog of Demecolcine, in human intestinal organoid systems. stemcell.com

Microfluidics-Based Assays for High-Throughput Cellular Response Profiling

Microfluidics technology enables the precise manipulation of fluids in channels on a micrometer scale, offering a powerful platform for high-throughput screening (HTS) and detailed cellular analysis. d-nb.infonih.gov These systems allow for the automation of complex experimental workflows, a significant reduction in the consumption of costly reagents, and the ability to study cellular responses with high resolution and speed. nih.govmdpi.com

The application of Demecolcine's analog, colchicine, has been demonstrated in microfluidic platforms designed to model specific diseases and cellular processes. In one such study, microfluidic devices were used to culture human-derived retinal ganglion cells (hRGCs) to create a model of axonopathy, a condition relevant to glaucoma. arvojournals.org By fluidically isolating the axonal compartment, researchers could selectively apply colchicine to induce localized damage and study the subsequent degenerative processes, such as reduced axonal transport and changes in cell morphology. arvojournals.org This approach allows for detailed profiling of compartmentalized cellular responses to a neurotoxic insult.

Furthermore, Demecolcine (as Colcemid) is used in microfluidic-based cytogenetic assays. nih.gov These devices automate the process of Fluorescence In Situ Hybridization (FISH) for analyzing rare cells. In this context, Colcemid is used to arrest cells in metaphase, which causes the chromosomes to spread and enhances the resolution and clarity of the FISH probes. nih.gov This integration of a classic cytogenetic tool with a high-throughput platform demonstrates the compound's role in enabling advanced cellular analysis.

The table below outlines research applications of Demecolcine analogs within microfluidic systems for cellular response profiling.

Research AreaMicrofluidic ApplicationCompound UsedCellular Response ProfiledReference
Neurodegeneration Modeling Compartmentalized culture of human retinal ganglion cellsColchicineAxonopathy, reduced anterograde transport, altered axon initial segment (AIS) morphology arvojournals.org
Cytogenetic Analysis Automated on-chip FISH analysis of rare cellsColcemidMetaphase arrest for enhanced chromosome visualization nih.gov
Atherosclerosis Research High-throughput functional assay with 3D vascular sheetsColchicineEvaluation of therapeutic effects on vascular inflammation and remodeling researchgate.net

Emerging Research Perspectives and Future Directions for Demecolcine D6

Integration with Multi-Omics Approaches for Comprehensive Biological Understanding

Multi-omics, the integration of different "omics" data sets (such as genomics, proteomics, transcriptomics, and metabolomics), offers a holistic view of cellular states and biological systems. d-nb.infoucla.edu A significant challenge in these studies is the inherent variability within cell populations. Demecolcine-d6 serves as a critical tool to address this by synchronizing cells in a specific phase of the cell cycle.

By arresting cells in metaphase, Demecolcine (B1670233) creates a homogenous population, which is essential for obtaining clear and interpretable data across different omics layers. chemicalbook.com This synchronization allows researchers to capture a precise snapshot of the molecular events occurring during mitosis, reducing the noise that would arise from asynchronously dividing cells. This approach is crucial for dissecting the complex interplay of genes, proteins, and metabolites that govern cell division and for identifying potential therapeutic targets in diseases characterized by uncontrolled cell proliferation. nih.gov The integration of this compound-induced cell synchronization with multi-omics platforms enables a more detailed and systems-level understanding of cellular processes in both healthy and diseased states.

Table 1: Application of this compound-Synchronized Cells in Multi-Omics Research

Omics Layer Research Focus Benefit of Synchronization with this compound
Genomics Studying DNA replication and chromosome structure. Allows for the isolation of condensed metaphase chromosomes for high-resolution structural analysis. mdpi.com
Transcriptomics Profiling gene expression specific to the mitotic phase. Reveals the transcriptional landscape required for cells to enter, execute, and exit mitosis.
Proteomics Identifying proteins and post-translational modifications active during mitosis. Enables the discovery of key regulatory proteins, such as kinases and their substrates, that drive cell division.

| Metabolomics | Analyzing the metabolic profile of cells in metaphase. | Provides insights into the specific energetic and biosynthetic demands of mitotic cells. |

Development of Novel this compound Conjugates and Research Probes

The chemical structure of Demecolcine allows for its modification to create novel conjugates and research probes. These tools are designed to enhance its utility in experimental biology, for example, by enabling targeted delivery or visualization. The development of this compound conjugates represents a promising frontier for creating highly specific research tools.

Research Probes: By attaching a fluorescent dye to this compound, researchers can create a probe to visualize its subcellular localization and interaction with tubulin in real-time. The deuterium (B1214612) labeling provides an additional mass signature that can be used for quantification in correlative imaging and mass spectrometry studies.

Targeted Conjugates: In a concept similar to antibody-drug conjugates (ADCs) used in cancer therapy, this compound can be linked to a cell-binding agent, such as an antibody that recognizes a specific receptor on a target cell type. google.com This approach could be used in research to study the effects of microtubule disruption in a specific cell population within a mixed culture or tissue, without affecting neighboring cells.

PROTACs: Another potential application is in the design of Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a molecule designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. googleapis.com A Demecolcine-based PROTAC could be developed to specifically target and degrade proteins associated with the microtubule cytoskeleton, offering a novel method for studying their function.

Table 2: Potential this compound Conjugates and Their Research Applications

Conjugate Type Attached Moiety Research Application
Fluorescent Probe Fluorophore (e.g., FITC, Rhodamine) Real-time imaging of this compound binding to microtubules and its intracellular trafficking.
Affinity Probe Biotin Isolation and identification of Demecolcine-binding proteins and complexes from cell lysates.
Targeted Conjugate Monoclonal Antibody Cell-type-specific microtubule disruption in co-culture models to study cell-cell interactions.

| PROTAC | E3 Ligase Binder | Targeted degradation of specific tubulin isotypes or microtubule-associated proteins for functional studies. |

Advancements in Super-Resolution Microscopy and Imaging Techniques for Real-Time Microtubule Dynamics

For decades, the effects of microtubule-disrupting agents were studied using conventional microscopy, which is limited by the diffraction of light. The advent of super-resolution microscopy has enabled researchers to visualize the intricate, nanoscale effects of these compounds on the microtubule cytoskeleton with unprecedented detail. nih.gov

Studies using techniques like dSTORM (direct stochastic optical reconstruction microscopy) and SOFI (super-resolution optical fluctuation imaging) have revealed previously undetected damage to microtubules caused by nanomolar concentrations of Demecolcine (colcemid). nih.govresearchgate.net Key findings include:

Aberrant Curvature: Short exposures (5 hours) to low concentrations of Demecolcine (30-80 nM) induce significant and abnormal curvature in microtubule filaments. nih.gov

Microtubule Fragmentation: At slightly higher concentrations (≥100 nM), the drug leads to the outright fragmentation of the microtubule network. nih.govresearchgate.net

Suppressed Dynamics: Even at very low doses (<20 nM), Demecolcine leads to a subtle but significant remodeling of the microtubule architecture and suppresses the dynamic growth and shrinkage of microtubules. nih.gov

Demecolcine is also used as a tool to arrest cells in metaphase, which facilitates the super-resolution imaging of other cellular structures, such as centromeres, by providing a stable and consistent cellular state for analysis. mdpi.com These advanced imaging methods provide a quantitative way to measure nanoscale microtubule dysfunction, offering deeper insights into how microtubule-interacting agents work. nih.gov

Table 3: Nanoscale Effects of Demecolcine on Microtubules Revealed by Super-Resolution Microscopy

Demecolcine (Colcemid) Concentration Observation Microscopy Technique Reference
< 20 nM Suppression of microtubule dynamics, increased curvature Live-cell imaging, SOFI nih.gov
30 - 80 nM Aberrant microtubule curvature (>2 rad/μm) dSTORM nih.gov
≥ 100 nM Significant microtubule fragmentation dSTORM nih.govresearchgate.net

Contribution to the Fundamental Understanding of Cellular Homeostasis and Disease Mechanisms in Experimental Contexts

Cellular homeostasis refers to the multitude of processes by which cells maintain a stable internal environment. mdpi.com The microtubule network is a cornerstone of this stability, acting as a structural scaffold and a transport network for organelles, proteins, and vesicles. By potently disrupting this network, this compound serves as a powerful experimental tool to investigate the consequences of cytoskeletal failure and its role in disease.

Mitotic Fidelity and Cancer: The most well-known use of Demecolcine is to induce mitotic arrest. wikipedia.org This allows researchers to study the spindle assembly checkpoint, a critical quality control mechanism that ensures chromosomes are correctly segregated. Errors in this process lead to aneuploidy (an abnormal number of chromosomes), a hallmark of many cancers. Using this compound, researchers can probe the molecular machinery that governs mitotic fidelity and explore how its failure contributes to tumorigenesis.

Organelle Transport and Neurodegeneration: The microtubule network acts as a highway for the transport of mitochondria, lysosomes, and other organelles. nih.gov This transport is vital for maintaining cellular energy balance and for clearing damaged components via autophagy. nih.gov In neurodegenerative diseases, such as Alzheimer's and Parkinson's, impaired microtubule-based transport is a key pathological feature. This compound can be used in cellular models to mimic this transport deficit, allowing scientists to study the downstream consequences, such as mitochondrial dysfunction and the accumulation of toxic protein aggregates.

Protein Homeostasis (Proteostasis): The cell maintains a healthy proteome by balancing protein synthesis, folding, and degradation. Microtubules are essential for transporting misfolded protein aggregates to cellular compartments for disposal. By disrupting this transport system with this compound, researchers can investigate how cytoskeletal integrity is linked to the cell's ability to cope with protein stress, a process that is compromised in many age-related diseases.

Q & A

Q. What are the key physicochemical properties of Demecolcine-d6, and how do they influence its experimental applications?

Methodological Answer: Characterize this compound using techniques such as nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for isotopic enrichment verification. Key properties include solubility in polar solvents (e.g., methanol, DMSO), stability under varying pH conditions, and deuterium incorporation efficiency (>98% for reliable quantification in MS). These properties dictate its utility as an internal standard in pharmacokinetic studies .

Q. How is this compound synthesized, and what quality control measures ensure reproducibility?

Methodological Answer: Synthesis involves deuterium exchange or labeled precursor incorporation. Validate synthesis via:

  • Isotopic purity : Use MS to confirm deuterium enrichment.
  • Chromatographic separation : Compare retention times with non-deuterated Demecolcine to rule out co-elution.
  • Batch consistency : Document reaction conditions (temperature, catalyst, solvent) to ensure reproducibility. Reference protocols from peer-reviewed syntheses for cross-validation .

Q. What are the standard protocols for using this compound in mass spectrometry-based quantification?

Methodological Answer:

  • Spike-in calibration : Prepare a calibration curve using serial dilutions of this compound in biological matrices (e.g., plasma, tissue homogenates).
  • Ion suppression testing : Compare analyte response in presence/absence of matrix components.
  • Validation parameters : Include linearity (R² >0.99), intra-/inter-day precision (<15% RSD), and limit of detection (LOD) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across studies?

Methodological Answer: Conduct a meta-analysis to identify variables influencing discrepancies:

  • Experimental variables : Compare dosing regimens, biological matrices, and extraction methods.
  • Analytical parameters : Assess differences in LC-MS/MS setups (e.g., column type, ionization mode).
  • Statistical normalization : Apply harmonized data transformation (e.g., log-normalization) to reduce inter-study variability. Contradictions often arise from unaccounted matrix effects or instrument calibration drift .

Q. What experimental design strategies mitigate interference from endogenous compounds when quantifying this compound in complex biological samples?

Methodological Answer:

  • Sample preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to remove lipids and proteins.
  • Chromatographic optimization : Employ gradient elution to separate this compound from isobaric interferences.
  • High-resolution MS : Utilize Q-TOF or Orbitrap systems to distinguish isotopic clusters from background noise. Document interference thresholds in method validation .

Q. How do variations in cellular uptake mechanisms impact the interpretation of this compound’s metabolic stability assays?

Methodological Answer:

  • Mechanistic studies : Use transporter inhibitors (e.g., cyclosporine A for P-gp) to evaluate passive vs. active uptake.
  • Comparative analysis : Contrast results across cell lines (e.g., HepG2 vs. Caco-2) with divergent transporter expression profiles.
  • Data normalization : Correct for cell viability and protein content to isolate metabolic degradation rates. Confounding factors include membrane permeability and efflux pump activity .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing time-dependent degradation kinetics of this compound in vitro?

Methodological Answer:

  • Non-linear regression : Fit data to first-order decay models (e.g., Ct=C0ektC_t = C_0 \cdot e^{-kt}).
  • Half-life calculation : Derive t1/2t_{1/2} from the rate constant kk.
  • Error propagation : Use Monte Carlo simulations to quantify uncertainty in degradation parameters. Validate models with Akaike Information Criterion (AIC) comparisons .

Q. How can researchers validate the specificity of this compound in multiplexed assays with structurally similar analogs?

Methodological Answer:

  • Cross-reactivity testing : Co-incubate with analogs (e.g., colchicine, thiocolchicoside) and measure signal overlap.
  • Fragment ion analysis : Identify unique MS/MS transitions for this compound (e.g., m/z 372.1 → 254.0).
  • Blinded reproducibility : Conduct inter-laboratory trials to confirm assay robustness .

Ethical and Reproducibility Considerations

Q. What ethical guidelines apply to studies using this compound in animal models?

Methodological Answer: Adhere to the 3Rs framework (Replacement, Reduction, Refinement):

  • Dose justification : Use pharmacokinetic modeling to minimize animal numbers while maintaining statistical power.
  • Endpoint criteria : Define humane endpoints (e.g., tumor size, weight loss) to avoid undue suffering.
  • Institutional approval : Obtain IACUC or equivalent ethics committee approval, citing prior studies with deuterated compounds .

Q. How can researchers ensure transparency and reproducibility in publishing this compound data?

Methodological Answer:

  • Data deposition : Share raw MS spectra, chromatograms, and synthesis protocols in public repositories (e.g., Zenodo, ChemRxiv).
  • MIAME compliance : Follow Minimum Information About a Metabolomics Experiment guidelines.
  • Code availability : Provide scripts for data processing (e.g., R/Python for pharmacokinetic modeling) .

Q. Tables for Methodological Reference

Parameter Recommended Technique Validation Criteria Reference
Isotopic PurityHigh-resolution MS>98% deuterium enrichment
Matrix EffectPost-column infusion assaySignal suppression <20%
Metabolic StabilityHepatocyte incubation + LC-MS/MSt1/2t_{1/2} ± 15% inter-lab SD

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.